

The Rise of Quinoxalines: An In-Depth Technical Guide to In Silico Discovery

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Compound of Interest

Compound Name: BMD4503-2

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For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The rapid advancements in computational chemistry have revolutionized the discovery and development of novel quinoxaline-based therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies employed in the discovery of quinoxaline derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and computational workflows.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on quinoxaline derivatives, providing a comparative analysis of their biological activities and predicted pharmacokinetic properties.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound ID	Target	Cell Line	IC50 (μM)	Binding Affinity/Score (kcal/mol)	Reference
VEGFR-2 Inhibitors					
27a	VEGFR-2	MCF-7	7.7	-	[1]
27a	VEGFR-2	HepG2	4.5	-	[1]
28	VEGFR-2	MCF-7	17.2	-	[1]
28	VEGFR-2	HepG2	11.7	-	[1]
30f	VEGFR-2	MCF-7	18.1	-	[1]
30f	VEGFR-2	HepG2	10.7	-	[1]
c-Met Kinase Inhibitors					
4	c-Met	MKN-45	Good	-	[2]
NQ1	c-Met	-	1.1	-	[3]
HDAC Inhibitors					
6c	HDAC1, 4, 6	HepG-2	1.39 - 7.21	-	[4]
6d	HDAC1, 4, 6	HepG-2	1.39 - 7.21	-	[4]
Tubulin Inhibitors					
1A2	Tubulin	-	-	High Affinity	[5]

Table 2: Anti-Alzheimer's and Anti-inflammatory Activity of Quinoxaline Derivatives

Compound ID	Target	Activity	IC50 (μM) / ED50 (mg/kg)	Reference
Anti-Alzheimer's Agents				
9f	BuChE	Selective Inhibition	0.96	[6][7]
4f	AChE, BACE-1	Dual Inhibition	Promising	[8]
Anti-inflammatory Agents				
4a	p38α MAPK	Inhibition	0.042	[9]
4d	p38α MAPK	Inhibition	-	[9]
7b	LOX	In vivo anti-inflammatory	41% inhibition	[10][11]

Table 3: Predicted ADMET Properties of Selected Quinoxaline Derivatives

Compound Series	BBB Diffusion	Aqueous Solubility	Hepatotoxicity	Drug-likeness	Reference
27a-f, 28-32	Low to Medium	Poor to Good	Low	Accepted	[1]
6c, 6d, etc.	-	-	Low	Accepted	[4][12]
9f	Favorable	-	-	Favorable	[6][7]

Experimental Protocols

This section details the methodologies for key in silico experiments commonly employed in the discovery of quinoxaline derivatives.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

- Protein Preparation:
 - The 3D crystal structure of the target protein (e.g., VEGFR-2, c-Met, HDAC4) is retrieved from the Protein Data Bank (PDB).
 - Water molecules, co-ligands, and ions are removed.
 - Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMM).
 - The protein structure is energy minimized to relieve any steric clashes.
- Ligand Preparation:
 - 2D structures of the quinoxaline derivatives are drawn using chemical drawing software and converted to 3D structures.
 - The ligands are energy minimized using a suitable force field (e.g., MMFF94).
 - Rotatable bonds are defined to allow for conformational flexibility.
- Grid Generation:
 - A grid box is defined around the active site of the target protein, typically centered on the co-crystallized ligand or predicted binding pocket.
- Docking Simulation:
 - A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined grid box.
 - The binding poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
- Analysis:

- The predicted binding poses and their corresponding scores are analyzed.
- Key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and examined.

Protocol 2: Virtual Screening

Virtual screening is used to computationally screen large libraries of compounds to identify potential hits.

- Library Preparation:
 - A large compound library (e.g., ZINC database, Enamine REAL) is obtained.
 - The compounds are filtered based on drug-like properties (e.g., Lipinski's rule of five) and prepared for docking as described in the ligand preparation protocol.
- Hierarchical Screening:
 - High-Throughput Virtual Screening (HTVS): A fast and less computationally intensive docking method is used to screen the entire library.
 - Standard Precision (SP) Docking: The top-scoring compounds from HTVS are subjected to a more accurate docking protocol.
 - Extra Precision (XP) Docking: The top hits from SP docking are further refined using the most accurate and computationally expensive docking method.
- Post-Screening Analysis:
 - The final set of hits is visually inspected for favorable binding modes and interactions.
 - The chemical diversity of the hits is analyzed to identify multiple promising scaffolds.

Protocol 3: ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of compounds.

- Descriptor Calculation:
 - A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for each quinoxaline derivative.
- Model Application:
 - Computational models (e.g., QSAR models, rule-based systems) are used to predict various ADMET properties, including:
 - Absorption: Caco-2 permeability, human intestinal absorption (HIA).
 - Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
 - Metabolism: Cytochrome P450 (CYP) inhibition.
 - Excretion: Renal clearance.
 - Toxicity: Hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity.
- Analysis:
 - The predicted ADMET profiles of the compounds are analyzed to identify candidates with favorable pharmacokinetic and safety properties.

Protocol 4: Molecular Dynamics (MD) Simulation

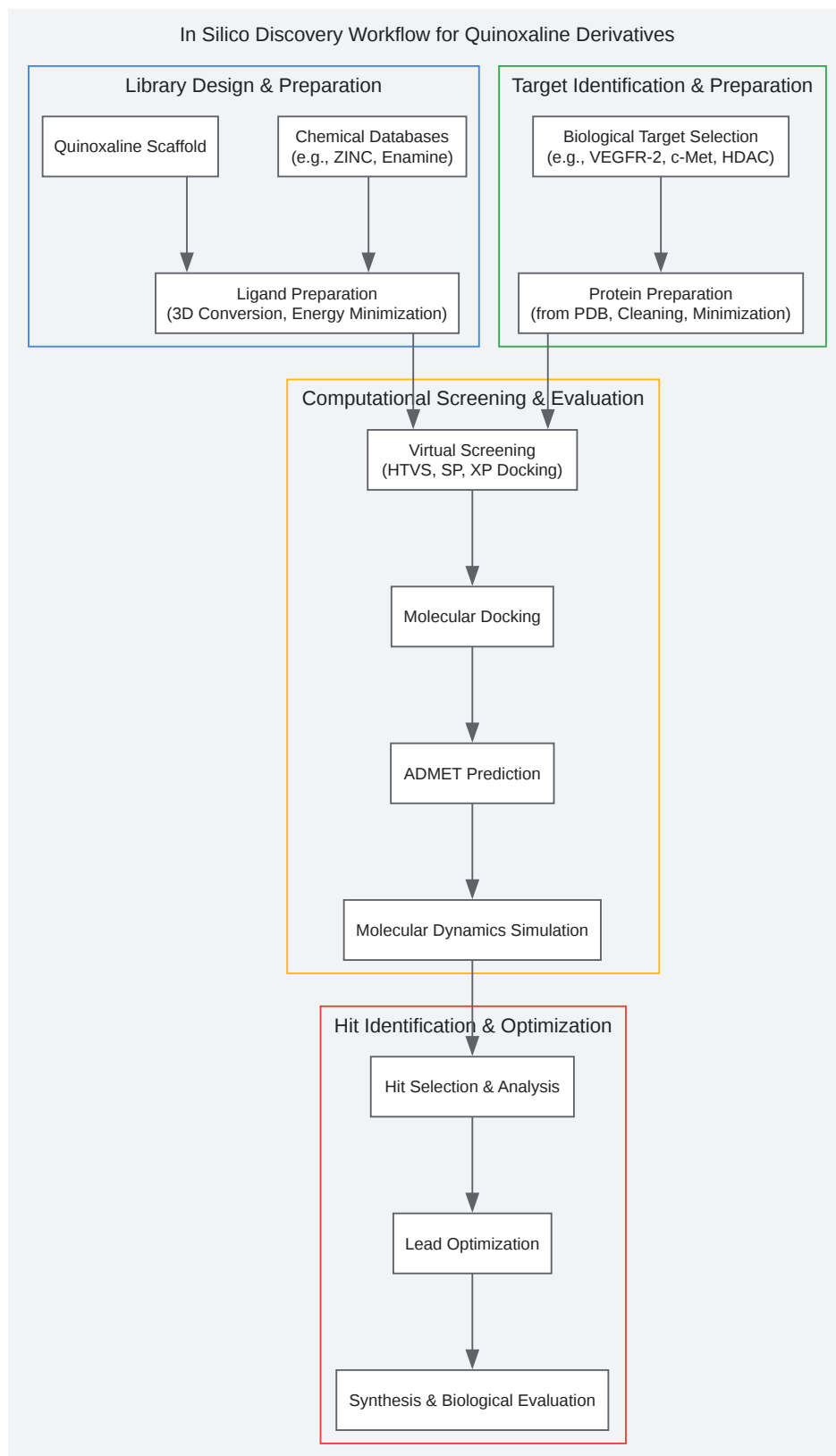
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

- System Setup:
 - The docked complex of the quinoxaline derivative and the target protein is placed in a simulation box.
 - The box is solvated with an explicit water model (e.g., TIP3P).
 - Ions are added to neutralize the system and mimic physiological salt concentration.

- Minimization and Equilibration:
 - The system is energy minimized to remove bad contacts.
 - The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
- Production Run:
 - A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the system's atomic motions.
- Trajectory Analysis:
 - The stability of the ligand-protein complex is assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
 - The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.
 - Persistent interactions between the ligand and the protein are identified.

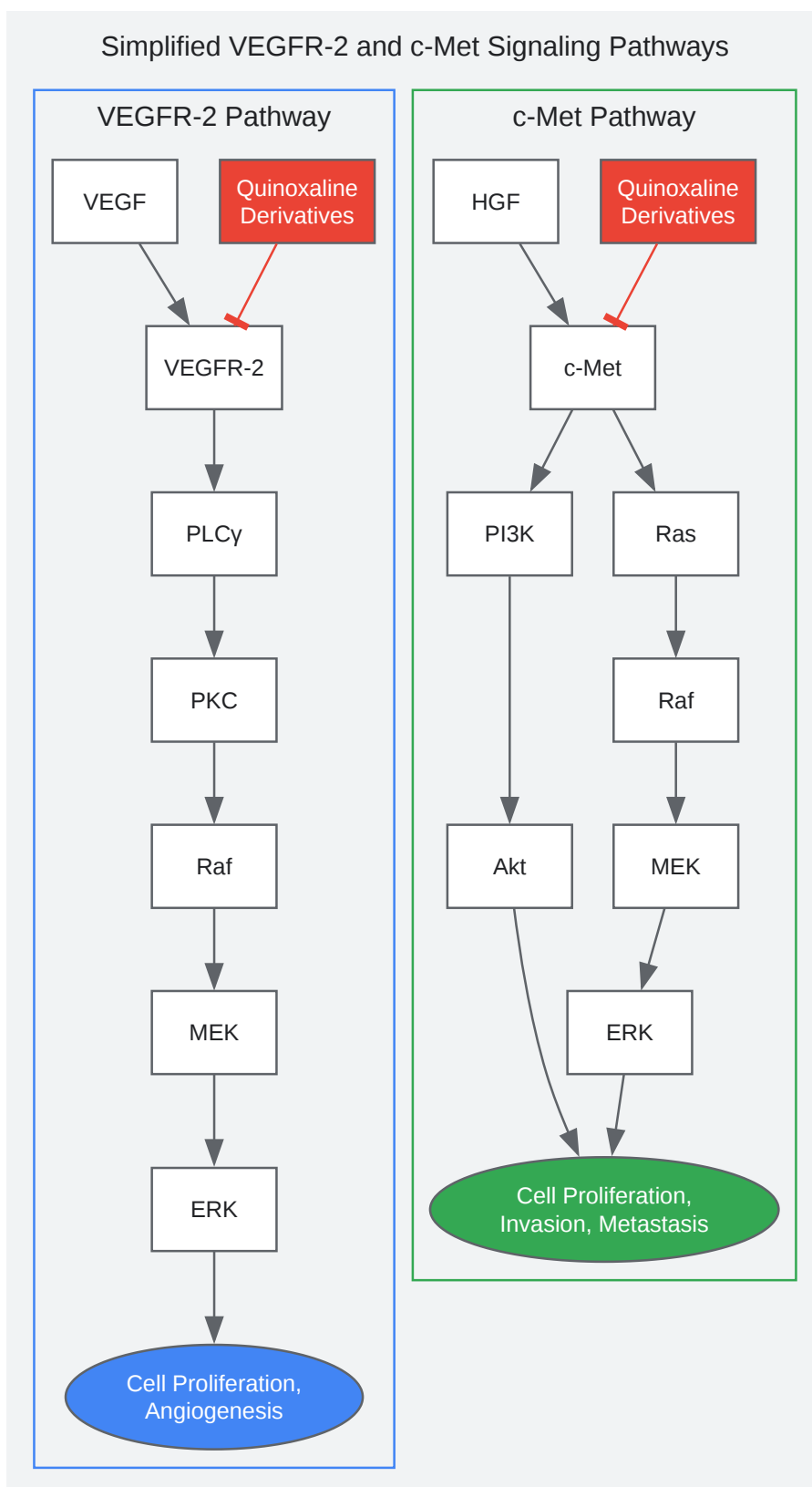
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinoxaline derivatives and a general workflow for their in silico discovery.



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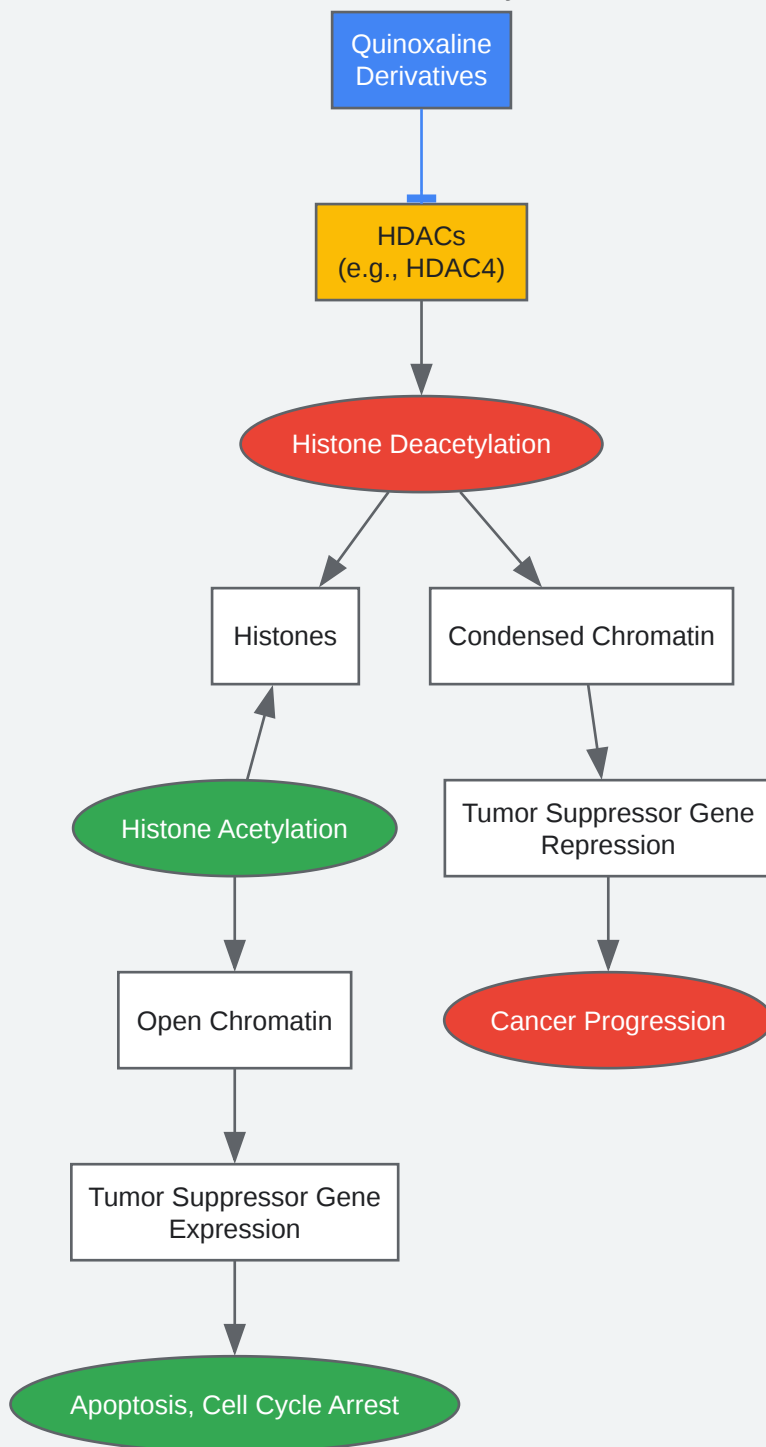
A generalized workflow for the in silico discovery of quinoxaline derivatives.



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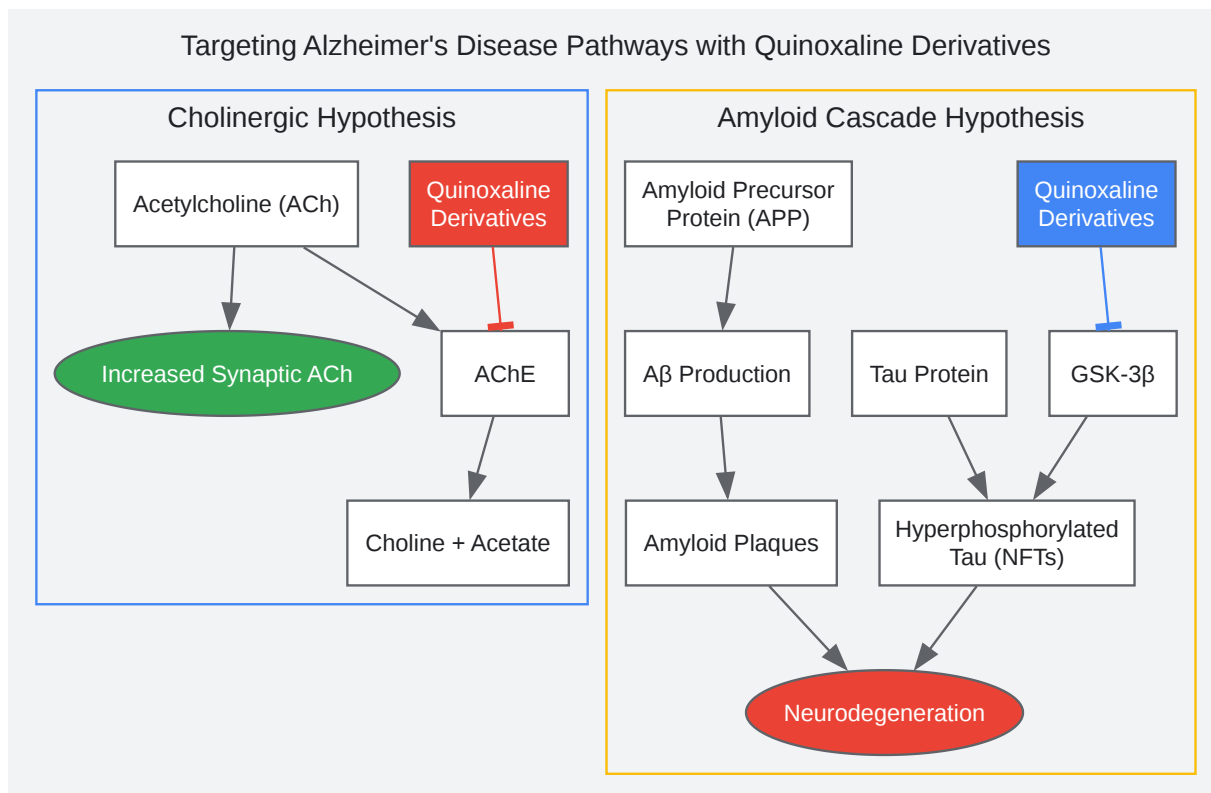
Inhibition of key cancer-related signaling pathways by quinoxaline derivatives.

Role of HDACs in Cancer and Inhibition by Quinoxaline Derivatives



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Dual targeting of Alzheimer's disease pathways by quinoxaline derivatives.

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